An In-depth Technical Guide to 5-Acetylamino-6-formylamino-3-methyluracil (AFMU)
An In-depth Technical Guide to 5-Acetylamino-6-formylamino-3-methyluracil (AFMU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetylamino-6-formylamino-3-methyluracil, commonly known as AFMU, is a significant metabolite of caffeine. Its unique chemical properties, particularly its inherent instability and role as a biomarker, make it a compound of considerable interest in biomedical research and clinical diagnostics. This technical guide provides a comprehensive overview of AFMU, including its synthesis, physicochemical properties, reactivity, and established applications. Detailed experimental protocols and mechanistic insights are provided to support researchers in their work with this molecule.
Introduction
5-Acetylamino-6-formylamino-3-methyluracil (AFMU) is a key downstream metabolite of caffeine, formed through the N-acetylation of its precursor, 5-acetylamino-6-amino-3-methyluracil (AAMU). The formation of AFMU in humans is primarily catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1] Consequently, the urinary ratio of AFMU to other caffeine metabolites serves as a reliable in vivo indicator of an individual's NAT2 acetylation phenotype, which is crucial for predicting the metabolism and potential toxicity of various drugs and xenobiotics.[1]
Beyond its role as a biomarker, the chemistry of AFMU is noteworthy. The presence of the formylamino group at the C6 position renders the molecule susceptible to deformylation, a reaction that is highly dependent on pH and temperature.[2] This guide will delve into the technical details of AFMU's properties, providing researchers with the necessary information for its synthesis, handling, and application in experimental settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of AFMU is essential for its accurate quantification and for designing stable formulations for research purposes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄O₄ | [3] |
| Molecular Weight | 226.19 g/mol | [3] |
| CAS Number | 85438-96-6 | [3] |
| Melting Point | >215 °C | Biosynth |
| Solubility | Soluble in DMSO and Methanol | Biosynth |
| pKa (Strongest Acidic) | 9.02 (predicted) | [4] |
| pKa (at N1-H) | 5.7 | [2] |
| logP | -0.74 (predicted) | [4] |
Note: Some physical properties are provided by commercial suppliers and predicted values are from chemical databases.
Synthesis of 5-Acetylamino-6-formylamino-3-methyluracil
General Synthetic Approach
The synthesis of AFMU can be conceptualized as a two-stage process: the initial construction of the substituted uracil core to form AAMU, followed by the formylation of the C6-amino group.
Caption: General workflow for the synthesis of AFMU.
Experimental Protocol: Formylation of AAMU (Conceptual)
This conceptual protocol is based on standard formylation procedures for aromatic amines and should be optimized for the specific substrate.
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Dissolution: Dissolve 5-acetylamino-6-amino-3-methyluracil (AAMU) in a suitable solvent. Formic acid itself can often serve as both the solvent and the formylating agent.
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Reaction: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, the excess formic acid is removed under reduced pressure.
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Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 5-acetylamino-6-formylamino-3-methyluracil.
Spectroscopic Characterization
Accurate identification and characterization of AFMU are paramount. While experimentally obtained spectra are not widely published in easily accessible literature, its structure has been confirmed using a combination of UV, NMR, and mass spectrometry.[6] Predicted spectral data can serve as a useful reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the acetyl protons, the formyl proton, and the N-H protons.
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¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the uracil ring and the acetyl and formyl groups, as well as the methyl carbons and the carbons of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of AFMU. The exact mass is 226.0702 Da.[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information.
Reactivity and Stability: The Deformylation of AFMU
A defining characteristic of AFMU is its instability, particularly its tendency to undergo deformylation to yield AAMU.[6] This reaction is of significant practical importance as it can affect the accuracy of AFMU quantification in biological samples if not properly controlled.
Kinetics of Deformylation
The deformylation of AFMU follows first-order kinetics.[2] The rate of this reaction is highly dependent on pH and temperature.
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pH Stability: AFMU is most stable at a pH of 3.0, with a half-life of approximately 150 hours at 24°C.[2] Its stability decreases significantly in both acidic (pH < 2.0) and alkaline (pH > 9.0) conditions, with the half-life dropping to less than 4.6 hours.[2]
-
Temperature Stability: In urine samples at their natural pH, the half-life of AFMU is approximately 57 hours at 24°C and decreases to 12.5 hours at 37°C.[2]
Proposed Mechanism of Deformylation
The deformylation of the N-formyl group can be catalyzed by both acid and base. A plausible mechanism involves the nucleophilic attack on the formyl carbonyl carbon, followed by the elimination of the formyl group.
Caption: Proposed mechanisms for the deformylation of AFMU.
Applications in Research
The primary and most well-documented application of AFMU is in the field of pharmacogenetics, specifically for NAT2 phenotyping.
NAT2 Phenotyping
The enzyme N-acetyltransferase 2 (NAT2) is responsible for the metabolism of numerous drugs and carcinogens. Genetic polymorphisms in the NAT2 gene lead to distinct acetylator phenotypes: slow, intermediate, and rapid acetylators. The rate at which an individual acetylates substrates can significantly impact drug efficacy and the risk of adverse drug reactions.
Caffeine is widely used as a probe drug to determine NAT2 phenotype. After caffeine administration, the ratio of AFMU to other caffeine metabolites, such as 1-methylxanthine (1X), in the urine is measured.[1] This ratio provides a reliable and non-invasive method to classify an individual's acetylator status.
Workflow for NAT2 Phenotyping using AFMU:
Caption: Workflow for NAT2 phenotyping using caffeine and AFMU.
Other Potential Applications
While less substantiated in the mainstream scientific literature, AFMU has been mentioned in connection with other applications:
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Measurement of other enzyme activities: The product description from one supplier suggests its use in measuring the activities of polymorphic human erythrocytes, though specific enzymes are not named.[8]
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Sample preparation for DNA sequencing: Another supplier's description mentions its use in the preparation of blood samples for DNA sequencing and PCR amplification, but the specific role or mechanism is not provided.[8]
It is important for researchers to note that these latter applications are not as well-documented as NAT2 phenotyping and would require further validation.
Conclusion
5-Acetylamino-6-formylamino-3-methyluracil is a molecule of significant interest due to its role as a key metabolite of caffeine and a valuable biomarker for NAT2 phenotyping. Its chemical instability, characterized by a pH- and temperature-dependent deformylation, presents both challenges and opportunities for research. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for its effective use in the laboratory. This technical guide provides a consolidated resource for researchers, offering both foundational knowledge and practical insights to facilitate further investigation and application of this important compound.
References
- Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220.
- Röhrkasten, R., & Wombacher, H. (1987). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. Archiv der Pharmazie, 320(7), 633-637.
- Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220.
- Grant, D. M., Tang, B. K., & Kalow, W. (1983). Polymorphic N-acetylation of a caffeine metabolite. Clinical Pharmacology & Therapeutics, 33(3), 355–359.
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PubChem. (n.d.). 5-Acetylamino-6-formylamino-3-methyluracil. Retrieved from [Link]
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The Bovine Metabolome Database. (2020). Showing metabocard for 5-Acetylamino-6-formylamino-3-methyluracil (BMDB0011105). Retrieved from [Link]
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GSRS. (n.d.). 5-ACETYLAMINO-6-FORMYLAMINO-3-METHYLURACIL. Retrieved from [Link]
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MDPI. (n.d.). AFM for Studying the Functional Activity of Enzymes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Illumina. (2023, October 14). Genomic and epigenomic insights in a single assay [Video]. YouTube. [Link]
- Ha, D. W., & Breaker, R. R. (1993). An efficient DNA sequencing strategy based on the bacteriophage Mu in vitro DNA transposition reaction. Genome research, 2(4), 323-329.
- Gold, B., & Carey, M. F. (1998). DNA recognition sites activate MuA transposase to perform transposition of non-Mu DNA. Genes & development, 12(12), 1835-1846.
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Labinsights. (2023, September 27). Enzymology Assays Unveils the Secrets of Enzyme Activity. Retrieved from [Link]
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Quinlan, A. (2020, January 23). Applied Computational Genomics - 04 - DNA Sequencing Technologies, Sequencing Error, & FASTQ format [Video]. YouTube. [Link]
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Chemistry For Everyone. (2023, April 19). How Is Enzyme Activity Measured? [Video]. YouTube. [Link]
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PubChem. (n.d.). 5-Acetylamino-6-amino-3-methyluracil. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
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BehanSar Pharmaceutical Factory. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The association between urinary caffeine and caffeine metabolites and diabetic retinopathy in individuals with diabetes: NHANES 2009–2014. Retrieved from [Link]
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